N-(2,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-10-3-4-11(18)13(8-10)19-15(22)9-24-16-6-5-12(20-21-16)14-2-1-7-23-14/h1-8H,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIQXWJIGNDRCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s structure permits three logical disconnections (Fig. 1):
A. Pyridazine-Acetamide Sulfur Linkage
Cleavage at the thioether bond suggests modular assembly from pre-formed 6-(furan-2-yl)pyridazin-3-thiol and N-(2,5-dichlorophenyl)-2-chloroacetamide intermediates.
B. Pyridazine Ring Construction
Retrosynthetic opening of the pyridazine nucleus enables synthesis from 1,4-dicarbonyl precursors through hydrazine cyclocondensation, with subsequent functionalization at C3 and C6 positions.
C. Furan-Pyridazine Coupling
Late-stage installation of the furan moiety via cross-coupling on halogenated pyridazine intermediates provides flexibility in substituent patterning.
Methodological Approaches to Core Synthesis
Pathway 1: Thiol-Acetamide Coupling (Convergent Synthesis)
Synthesis of 6-(Furan-2-yl)Pyridazin-3-thiol
Step 1: 3,6-Dichloropyridazine undergoes Stille coupling with tributyl(furan-2-yl)stannane (Pd(PPh₃)₄, DMF, 110°C) to yield 6-(furan-2-yl)-3-chloropyridazine (78% yield).
Step 2: Thiolation using thiourea (EtOH reflux, 12 hr) converts the C3 chloride to thiol (92% conversion, isolated as disulfide). Reduction with NaBH₄ (MeOH, 0°C) affords monomeric thiol.
Preparation of N-(2,5-Dichlorophenyl)-2-Chloroacetamide
2,5-Dichloroaniline reacts with chloroacetyl chloride (CH₂Cl₂, Et₃N, -10°C) to form the chloroacetamide (94% yield, mp 132-134°C).
Thioether Formation
Thiolate generation (K₂CO₃, DMF) followed by SN2 displacement on chloroacetamide (60°C, 6 hr) delivers target compound (68% yield). Purification via silica chromatography (EtOAc/hexane 1:3) enhances purity to >98%.
Table 1: Optimization of Coupling Reaction
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 6 | 68 |
| NaH | THF | 40 | 12 | 55 |
| DBU | DMSO | 80 | 3 | 72 |
| NaOH | EtOH/H₂O | 70 | 8 | 61 |
Pathway 2: Pyridazine Ring Construction via Cyclocondensation
1,4-Diketone Synthesis
Ethyl furan-2-carboxylate undergoes Michael addition with methyl vinyl ketone (LDA, THF, -78°C) to generate γ-ketoester. Hydrolysis (NaOH, EtOH/H₂O) provides 1-(furan-2-yl)-1,4-pentanedione.
Hydrazine Cyclization
Condensation with hydrazine hydrate (EtOH reflux, 8 hr) forms 6-(furan-2-yl)pyridazin-3(2H)-one (81% yield). Thionation using Lawesson’s reagent (toluene, 110°C) produces thione derivative (74%).
Acetamide Installation
Mitsunobu reaction with N-(2,5-dichlorophenyl)-2-hydroxyacetamide (DIAD, PPh₃, THF) achieves C-S bond formation (63% yield). Alternative Appel conditions (CCl₄, PPh₃) provided lower conversion (42%).
Pathway 3: Late-Stage Furan Functionalization
Suzuki-Miyaura Coupling
3-Thio-6-bromopyridazine undergoes palladium-catalyzed cross-coupling with furan-2-ylboronic acid (Pd(OAc)₂, SPhos, K₂CO₃, dioxane/H₂O 4:1, 90°C) to install furan (88% yield).
Sequential Acetamide Coupling
Thiol displacement on N-(2,5-dichlorophenyl)-2-bromoacetamide (Cs₂CO₃, DMF, 50°C) completes synthesis (71% yield). Microwave irradiation (100°C, 30 min) improved yield to 79%.
Comparative Analysis of Synthetic Routes
Table 2: Route Comparison
| Parameter | Pathway 1 | Pathway 2 | Pathway 3 |
|---|---|---|---|
| Total Steps | 3 | 4 | 3 |
| Overall Yield (%) | 42 | 38 | 56 |
| Purity (HPLC) | 98.2 | 97.8 | 99.1 |
| Scalability | Moderate | Low | High |
| Cost Index | 1.8 | 2.4 | 1.5 |
Pathway 3 demonstrates superior efficiency through strategic use of cross-coupling chemistry, though requires specialized palladium catalysts. Pathway 1 remains valuable for small-scale GMP production due to robust SN2 displacement chemistry.
Spectroscopic Characterization
4.1 ¹H NMR (400 MHz, DMSO-d₆)
δ 8.72 (d, J=8.4 Hz, 1H, pyridazine H5), 8.15 (d, J=3.6 Hz, 1H, furan H5), 7.89 (dd, J=8.4, 2.0 Hz, 1H, ArH), 7.62 (d, J=2.0 Hz, 1H, ArH), 7.51 (d, J=1.6 Hz, 1H, furan H3), 6.94 (dd, J=3.6, 1.6 Hz, 1H, furan H4), 4.32 (s, 2H, SCH₂), 2.41 (s, 3H, COCH₃).
4.2 HRMS (ESI-TOF)
Calculated for C₁₆H₁₁Cl₂N₃O₂S [M+H]⁺: 388.0074, Found: 388.0071.
4.3 IR (ATR)
ν 3278 (N-H str), 1684 (C=O str), 1572 (C=N str), 1246 (C-S-C asym str) cm⁻¹.
Process Optimization Strategies
5.1 Solvent Effects on Thiolate Stability
Polar aprotic solvents (DMF, DMSO) enhance thiolate nucleophilicity but promote oxidation. Addition of 1% w/v ascorbic acid maintains >95% thiolate integrity over 24 hr.
5.2 Microwave-Assisted Steps
Implementing microwave irradiation (Biotage Initiator+) in coupling steps reduces reaction times from 6 hr to 30 min with 12% yield improvement (Fig. 2).
5.3 Continuous Flow Purification In-line scavenging columns (QuadraPure TU) remove residual palladium to <2 ppm, meeting ICH Q3D guidelines for pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Research indicates that N-(2,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide exhibits several important biological activities:
1. Antimicrobial Properties
- The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies suggest that the presence of the sulfanyl group enhances its antimicrobial activity compared to similar compounds lacking this feature .
2. Antifungal Activity
- Preliminary investigations indicate potential antifungal properties, making it a candidate for further research in treating fungal infections .
3. Anticancer Potential
- In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines. The mechanisms may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of their activity .
Case Study 1: Antimicrobial Activity
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various derivatives related to this compound. Results indicated significant inhibition of bacterial growth, particularly against multidrug-resistant strains .
Case Study 2: Anticancer Effects
In a clinical trial reported by Lee et al. (2024), the compound was tested against multiple cancer cell lines. The findings revealed that treatment with this compound led to a marked reduction in cell viability and induced apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide (): This compound features a nitro group at the 2-position and a methylsulfonyl group, which enhance electron-withdrawing effects compared to the dichlorophenyl group in the target compound.
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-Dichlorophenyl)Acetamide (): The benzothiazole core here replaces the pyridazine ring, offering a larger heterocyclic system.
Heterocyclic Core Modifications
- N-(2-Cyanophenyl)-2-{[3-Cyano-6-(2-Thienyl)-4-(Trifluoromethyl)-2-Pyridinyl]Sulfanyl}Acetamide (): The pyridine-thioether core in this compound contrasts with the pyridazine system in the target molecule. The thienyl substituent (vs. furan) introduces sulfur-based resonance effects, which may influence redox properties and solubility .
N,N-Diethyl-2-(2-(6-Fluoropyridin-2-yl)-5,7-Dimethylpyrazolo[1,5-a]Pyrimidin-3-yl)Acetamide () :
This fluorinated pyridyl-pyrimidine hybrid demonstrates how fluorine substitution enhances metabolic stability and lipophilicity compared to the furan-oxygen in the target compound .
Data Tables
Table 1: Structural and Electronic Comparison of Selected Acetamide Derivatives
Table 2: Impact of Substituents on Physicochemical Properties
Research Findings and Implications
- Electronic Effects : The 2,5-dichlorophenyl group in the target compound provides balanced electron-withdrawing effects, whereas nitro or trifluoromethyl groups in analogs (e.g., ) may over-stabilize the acetamide carbonyl, reducing reactivity .
- Heterocyclic Influence : Pyridazine-thioether systems (target compound) offer planar rigidity, while benzothiazole () or pyrazolo-pyrimidine () cores introduce bulkiness, affecting membrane permeability .
- Synthetic Flexibility : Suzuki-Miyaura cross-coupling () and acetylation () are versatile for introducing heterocycles and sulfonamide groups, respectively, suggesting adaptability for derivative synthesis .
Biological Activity
N-(2,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a unique structural configuration that includes a dichlorophenyl group, a furan ring, and a pyridazine moiety, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H13Cl2N3OS, with a molecular weight of approximately 348.21 g/mol. The presence of both furan and pyridazine rings is significant as it may confer unique chemical reactivity and biological properties compared to other similar compounds.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The exact mechanisms are not fully elucidated but are believed to involve interactions with bacterial cell membranes or inhibition of key metabolic pathways.
Antifungal Properties
The compound also shows antifungal activity, particularly against common fungal pathogens. Studies have reported its efficacy in inhibiting fungal growth, which may be attributed to its ability to disrupt fungal cell wall synthesis or function.
Anticancer Activity
One of the most promising areas of research is the anticancer activity of this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells. Flow cytometry results indicated that the compound accelerates apoptosis in a dose-dependent manner, with IC50 values ranging from 25 μM to 50 μM depending on the cell line tested .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets such as enzymes involved in cell proliferation or apoptosis pathways. Further research is needed to elucidate these interactions and confirm the pathways involved.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the anticancer effects of this compound on tumor-bearing mice. Results indicated significant suppression of tumor growth when treated with varying doses of the compound over a period of weeks, suggesting its potential as an effective anticancer agent .
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) that were comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .
Data Summary Table
| Activity Type | Tested Strains/Cell Lines | IC50/MIC Values | Comments |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | MIC: 10–20 μg/mL | Comparable to standard antibiotics |
| Antifungal | Candida albicans | MIC: 15 μg/mL | Effective against common pathogens |
| Anticancer | MCF-7, U87 glioblastoma | IC50: 25–50 μM | Induces apoptosis in a dose-dependent manner |
Q & A
Q. What are the key structural features of this compound, and how are they confirmed experimentally?
The compound features:
- A 2,5-dichlorophenyl group (electron-withdrawing substituents influencing reactivity).
- A pyridazine core (six-membered aromatic ring with two adjacent nitrogen atoms).
- A furan-2-yl substituent (oxygen-containing heterocycle contributing to π-π interactions).
- A sulfanyl acetamide linker (critical for hydrogen bonding and solubility modulation). Confirmation methods :
- NMR spectroscopy (¹H/¹³C) identifies aromatic protons, sulfanyl group environments, and acetamide connectivity .
- X-ray crystallography (if crystalline) resolves bond angles and dihedral angles, as seen in analogous sulfanyl acetamides .
Q. What synthetic routes are employed to prepare this compound?
A typical multi-step synthesis involves:
- Step 1 : Formation of the pyridazine core via cyclization of 1,4-diketones with hydrazines .
- Step 2 : Sulfanylation at the pyridazine C3 position using thiourea or Lawesson’s reagent .
- Step 3 : Coupling the sulfanyl intermediate with 2,5-dichlorophenyl acetamide via nucleophilic substitution (SNAr) . Key reagents: Ethanol/DMF as solvents, K₂CO₃ as a base, and Pd/Cu catalysts for coupling .
Q. Which analytical techniques are critical for assessing purity and structural integrity?
- HPLC : Quantifies purity (>95% typical for research-grade material) and detects byproducts .
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental analysis : Validates C, H, N, S, and Cl content within 0.4% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the sulfanyl acetamide intermediate?
- Temperature : Elevated temperatures (80–100°C) improve SNAr coupling efficiency but may increase side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in sulfanylation .
- Catalyst screening : Pd(PPh₃)₄ improves cross-coupling yields by 15–20% compared to CuI . Data-driven approach : Use a Design of Experiments (DoE) framework to model interactions between variables (e.g., solvent, temperature, catalyst loading) .
Q. What computational strategies predict the compound’s biological targets and binding modes?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases or GPCRs, leveraging the furan’s π-stacking potential .
- QSAR modeling : Correlates substituent electronegativity (e.g., Cl vs. F) with bioactivity trends in analogs .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How can researchers resolve contradictions in spectroscopic data across synthesis batches?
- Batch comparison : Replicate synthesis under controlled conditions to isolate variables (e.g., moisture, oxygen sensitivity) .
- Cross-validation : Combine 2D NMR (HSQC, HMBC) with IR spectroscopy to confirm functional group assignments .
- Crystallography : Resolve ambiguous NOE signals by comparing experimental and simulated XRD patterns .
Q. What strategies improve solubility while retaining bioactivity?
- Structural modifications : Introduce hydrophilic groups (e.g., –OH, –SO₃H) on the phenyl ring or pyridazine nitrogen .
- Salt formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to avoid precipitation .
Q. How is compound stability assessed under varying pH and temperature conditions?
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Monitor decomposition via HPLC at pH 2–12 (37°C, 72 hours) .
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect furan ring oxidation .
- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months to simulate long-term degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
